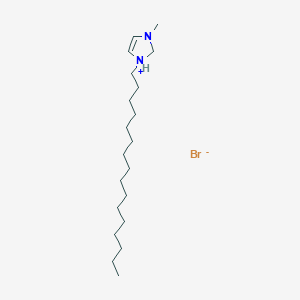

1H-Imidazolium, 1-hexadecyl-3-methyl-, bromide

Description

. This compound is characterized by its long alkyl chain and imidazolium ring, which contribute to its unique chemical properties and applications.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: On an industrial scale, the compound is produced through a similar alkylation process, but with optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts can enhance the reaction efficiency.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, although it is relatively resistant to oxidation due to the stability of the imidazolium ring.

Reduction: Reduction reactions are not common for this compound, as the imidazolium ring is already in a reduced state.

Substitution: Substitution reactions, particularly nucleophilic substitution, are more common. The bromide ion can be replaced by other nucleophiles to form different salts.

Common Reagents and Conditions:

Nucleophiles: Various nucleophiles such as iodide, chloride, and acetate can be used to substitute the bromide ion.

Conditions: Reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

Different Quaternary Ammonium Salts: By substituting the bromide ion with other nucleophiles, a variety of quaternary ammonium salts can be synthesized.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-hexadecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;/h18-19H,3-17,20H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STESGJHDBJZDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[NH+]1CN(C=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30768020 | |

| Record name | 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30768020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132361-22-9 | |

| Record name | 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30768020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Catalysis: This compound is widely used as a catalyst in organic synthesis, particularly in phase transfer catalysis and ionic liquid catalysis.

Biological Applications: It has been studied for its antimicrobial properties and potential use in drug delivery systems.

Electrochemistry: Due to its ionic nature, it is used in the development of electrolytes for batteries and supercapacitors.

Industrial Applications: It serves as a solvent and reagent in various chemical processes, including polymerization and extraction.

Mechanism of Action

The mechanism by which 1-hexadecyl-3-methylimidazolium bromide exerts its effects depends on its application. In catalysis, it facilitates reactions by stabilizing transition states and intermediates. In biological applications, its antimicrobial activity is attributed to its ability to disrupt cell membranes.

Molecular Targets and Pathways:

Catalysis: Targets transition states and intermediates in chemical reactions.

Antimicrobial Activity: Interacts with microbial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

1-Butyl-3-methylimidazolium bromide: Similar structure but shorter alkyl chain, leading to different solubility and catalytic properties.

1-Octyl-3-methylimidazolium bromide: Longer alkyl chain than the hexadecyl variant, affecting its physical properties and applications.

1-Hexadecyl-3-ethylimidazolium bromide: Similar to the hexadecyl variant but with an ethyl group instead of a methyl group, resulting in different chemical behavior.

These compounds share the imidazolium ring structure but differ in their alkyl chain length and substituents, leading to variations in their properties and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.